4-(4-Ethoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(4-Ethoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features ethoxy and methoxy substituents on the benzylidene moiety, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced forms of the original compound, and substituted benzylidene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Ethoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxy-3-methoxybenzylidene)malononitrile
- N’-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide
- N’-(4-ethoxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
4-(4-Ethoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific oxazole ring structure and the presence of ethoxy and methoxy substituents
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO4/c1-3-23-16-10-9-13(12-17(16)22-2)11-15-19(21)24-18(20-15)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3/b15-11+ |
InChI Key |
USRQEGNVOGWAPK-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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